3-(4-methoxyphenyl)-N-[(thiophen-3-yl)methyl]propanamide

Catalog No.
S6705146
CAS No.
1058491-31-8
M.F
C15H17NO2S
M. Wt
275.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-methoxyphenyl)-N-[(thiophen-3-yl)methyl]propa...

CAS Number

1058491-31-8

Product Name

3-(4-methoxyphenyl)-N-[(thiophen-3-yl)methyl]propanamide

IUPAC Name

3-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)propanamide

Molecular Formula

C15H17NO2S

Molecular Weight

275.4 g/mol

InChI

InChI=1S/C15H17NO2S/c1-18-14-5-2-12(3-6-14)4-7-15(17)16-10-13-8-9-19-11-13/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,16,17)

InChI Key

IWUNXBUMGSUIGD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2=CSC=C2

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2=CSC=C2

3-(4-Methoxyphenyl)-N-[(thiophen-3-yl)methyl]propanamide is an organic compound characterized by the presence of a methoxyphenyl group and a thiophenylmethyl group attached to a propanamide backbone. Its molecular formula is C15_{15}H17_{17}N O2_2S, with a molecular weight of 275.4 g/mol. This compound is notable for its structural complexity, which combines aromatic and heterocyclic features, potentially leading to unique chemical and biological properties .

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
  • Reduction: Reduction reactions can yield corresponding alcohols or amines.
  • Substitution: The methoxy group may undergo nucleophilic substitution, allowing for the introduction of different functional groups.

Common reagents for these reactions include hydrogen peroxide and potassium permanganate for oxidation, sodium borohydride or lithium aluminum hydride for reduction, and various halides or amines for substitution.

Major Products Formed

The primary products from these reactions include:

  • Sulfoxides
  • Sulfones
  • Alcohols
  • Amines
  • Substituted derivatives of the original compound.

Research into the biological activity of 3-(4-Methoxyphenyl)-N-[(thiophen-3-yl)methyl]propanamide has indicated potential antimicrobial and antifungal properties. The compound's unique structure may contribute to its effectiveness against certain pathogens, making it a candidate for further pharmacological studies .

The synthesis of 3-(4-Methoxyphenyl)-N-[(thiophen-3-yl)methyl]propanamide typically involves the reaction of 4-methoxybenzaldehyde with thiophene-3-carboxaldehyde. This reaction is often catalyzed using solvents like ethanol or methanol under heating conditions to facilitate product formation. The resulting intermediate undergoes further reactions to yield the final propanamide compound.

In industrial settings, continuous flow reactors may be used to enhance the efficiency and quality of production, alongside advanced purification techniques such as chromatography .

The applications of 3-(4-Methoxyphenyl)-N-[(thiophen-3-yl)methyl]propanamide span several fields:

  • Chemistry: It serves as a building block in synthesizing more complex organic molecules.
  • Biology: The compound is investigated for its potential biological activities.
  • Medicine: Ongoing research aims to explore its therapeutic potential against various diseases.
  • Industry: It is utilized in developing new materials and as an intermediate in pharmaceutical and agrochemical production.

The mechanism of action for 3-(4-Methoxyphenyl)-N-[(thiophen-3-yl)methyl]propanamide involves interactions with specific molecular targets, potentially inhibiting certain enzymes or receptors. These interactions can lead to biochemical cascades that result in observable biological effects. Further studies are needed to elucidate the precise molecular pathways involved.

Similar Compounds

  • (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
  • (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one

Uniqueness

3-(4-Methoxyphenyl)-N-[(thiophen-3-yl)methyl]propanamide stands out due to its specific combination of functional groups that confer distinct chemical reactivity and biological activity compared to similar compounds. Its unique structural features may contribute to its potential applications in medicinal chemistry and material science .

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

275.09799996 g/mol

Monoisotopic Mass

275.09799996 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-23-2023

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